molecular formula C24H26O5 B14959064 {4-methyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}acetic acid

{4-methyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}acetic acid

Cat. No.: B14959064
M. Wt: 394.5 g/mol
InChI Key: INOSPZAMIUOTJX-UHFFFAOYSA-N
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Description

This compound is a coumarin-derived acetic acid featuring a 4-methyl group, a 2-oxo moiety, and a 7-(pentamethylbenzyl)oxy substituent. The coumarin core (2H-chromen-2-one) is a bicyclic structure with a lactone ring, and modifications at positions 3, 4, and 7 significantly influence its physicochemical and biological properties. The acetic acid group at position 3 contributes to hydrogen bonding and solubility, making this compound suitable for pharmacological applications.

Properties

Molecular Formula

C24H26O5

Molecular Weight

394.5 g/mol

IUPAC Name

2-[4-methyl-2-oxo-7-[(2,3,4,5,6-pentamethylphenyl)methoxy]chromen-3-yl]acetic acid

InChI

InChI=1S/C24H26O5/c1-12-13(2)15(4)21(16(5)14(12)3)11-28-18-7-8-19-17(6)20(10-23(25)26)24(27)29-22(19)9-18/h7-9H,10-11H2,1-6H3,(H,25,26)

InChI Key

INOSPZAMIUOTJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)COC2=CC3=C(C=C2)C(=C(C(=O)O3)CC(=O)O)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-methyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Pentamethylbenzyl Group: The pentamethylbenzyl group can be introduced via an alkylation reaction using pentamethylbenzyl chloride and a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

{4-methyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in polar solvents.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

{4-methyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {4-methyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cell surface or intracellular receptors to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structure can be compared to other coumarin-based acetic acid derivatives:

Compound Substituents Key Differences Biological Activity
{4-methyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}acetic acid (Target) 7-(pentamethylbenzyl)oxy, 3-acetic acid High lipophilicity due to pentamethylbenzyl group Not explicitly reported; inferred modulation of kinase or receptor activity
2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)-2-phenylacetic acid () 7-oxy-phenylacetic acid, 4-phenyl Enhanced aromatic stacking potential Potential antioxidant or anti-inflammatory activity
[(4-oxo-4H-1-benzopyran-7-yl)oxy]acetic acids () 7-oxyacetic acid, 4-oxo (chromone core) Chromone (4-oxo) vs. coumarin (2-oxo) core Potent natriuretic and uricosuric activity
2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide () 7-oxyacetamide, 3-benzyl Amide vs. carboxylic acid at position 3 Likely antimicrobial or hydrazide-based activity

Key Observations :

  • The pentamethylbenzyl group in the target compound distinguishes it from simpler benzyl or phenyl substituents (e.g., ), likely improving metabolic stability and target affinity .
  • The acetic acid moiety at position 3 is critical for solubility and interaction with charged residues in biological targets, contrasting with amide derivatives () that may prioritize passive diffusion .
Pharmacological and Physicochemical Properties
  • Antioxidant Activity : Derivatives with hydroxyl or dihydroxyphenyl groups () show strong DPPH scavenging, whereas the target’s bulky substituent may reduce radical quenching efficiency.
Computational and Crystallographic Analysis
  • Theoretical studies (e.g., on methyl 2-[(2-oxo-2H-chromen-4-yl)oxy]acetate) highlight the role of substituents in electronic properties and reactivity.

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